Acipimox (sodium)
Description
Historical Context within Lipid-Modulating Agents
Nicotinic acid has been used as a lipid-lowering agent for many decades. However, its clinical use has been limited by side effects. This led to the development of analogues like Acipimox (B1666537). Acipimox has been available in Europe since 1984 under trade names such as Olbetam. europa.eu Its development represents an effort to refine the therapeutic properties of nicotinic acid. taylorandfrancis.com Initially, it was used more broadly for lipid disorders, but its indication has since been refined. Following a large-scale study on a combination therapy involving nicotinic acid (HPS2-THRIVE), which showed no additional cardiovascular benefit when added to statins and an increase in serious non-fatal side effects, the use of Acipimox was also reviewed. europa.eueuropa.eu Consequently, its recommended use in the European Union is now as an additional or alternative treatment for specific types of hyperlipoproteinemia (Type IIb and IV) where other treatments have not been sufficiently effective. europa.eueuropa.eu
Chemical Classification and Structural Relationship to Nicotinic Acid
Acipimox is chemically classified as 5-methylpyrazine-2-carboxylic acid 4-oxide. nih.gov It is a pyrazine (B50134) derivative of nicotinic acid. nih.gov While it is an analogue of nicotinic acid, its chemical structure has some key differences. Nicotinic acid is pyridine-3-carboxylic acid. Acipimox, on the other hand, has a pyrazine ring with a methyl group and an N-oxide, in addition to the carboxylic acid group. nih.gov This structural modification is believed to contribute to its different pharmacokinetic profile and potentially better tolerability compared to nicotinic acid. patsnap.comnih.gov
Figure 1: Chemical structure of Acipimox
Figure 2: Chemical structure of Nicotinic Acid
Overview of Primary Pharmacological Actions
The primary pharmacological action of Acipimox is the inhibition of lipolysis in adipose tissue. patsnap.com This effect is mediated through its action on the nicotinic acid receptor 1 (also known as GPR109A or HCAR2), which is present in high concentrations in adipocytes. patsnap.comresearchgate.net By activating this receptor, Acipimox inhibits the enzyme hormone-sensitive lipase (B570770) (HSL). patsnap.comnih.gov This inhibition reduces the breakdown of triglycerides stored in fat cells, leading to a decrease in the release of free fatty acids (FFAs) into the bloodstream. patsnap.com
The reduction in circulating FFAs has a cascading effect on lipid metabolism. With a lower supply of FFAs to the liver, the synthesis of triglycerides is reduced. patsnap.com This, in turn, leads to decreased production of very-low-density lipoprotein (VLDL), a major carrier of triglycerides in the blood. patsnap.com Consequently, levels of low-density lipoprotein (LDL) cholesterol, which is derived from VLDL, may also be reduced. patsnap.com Furthermore, Acipimox has been shown to increase levels of high-density lipoprotein (HDL) cholesterol, although the exact mechanism for this effect is not fully understood. patsnap.comnih.gov
The following table summarizes the effects of Acipimox on various lipid parameters based on findings from clinical studies.
| Lipid Parameter | Effect of Acipimox | Supporting Research Findings |
|---|---|---|
| Triglycerides (TG) | Significant Decrease | A study on 32 patients with hypertriglyceridemia showed a 54% decrease in triglyceride levels after 6 months of treatment. nih.gov |
| Total Cholesterol | Decrease | The same study reported a 23% decrease in total cholesterol. nih.gov |
| High-Density Lipoprotein (HDL) Cholesterol | Increase | The study on 32 patients found a 12% increase in HDL-cholesterol. nih.gov Another study with 18 patients with mixed hyperlipoproteinaemia showed a significant increase in total HDL, as well as its subfractions HDL2 and HDL3. nih.gov |
| Low-Density Lipoprotein (LDL) Cholesterol | Variable/Decrease | In one study, LDL cholesterol was difficult to calculate due to high triglyceride levels. nih.gov Another study on patients with mixed hyperlipoproteinaemia found no significant change in LDL cholesterol, but the LDL to HDL cholesterol ratio improved significantly. nih.gov |
| Free Fatty Acids (FFA) | Marked Decrease | Acipimox markedly reduces plasma free fatty acids. nih.gov This is a primary mechanism of its action. patsnap.comnih.gov |
| Apolipoprotein B (Apo B) | Decrease | A study on patients with mixed hyperlipoproteinaemia showed a significant decrease in apolipoprotein B levels. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H5N2NaO3 |
|---|---|
Molecular Weight |
176.11 g/mol |
IUPAC Name |
sodium;5-methyl-4-oxidopyrazin-4-ium-2-carboxylate |
InChI |
InChI=1S/C6H6N2O3.Na/c1-4-2-7-5(6(9)10)3-8(4)11;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
APTVATQAOBWAAS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CN=C(C=[N+]1[O-])C(=O)[O-].[Na+] |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action
Hydroxycarboxylic Acid Receptor 2 (HCAR2 / GPR109A) Activation
The initial and most critical step in the action of acipimox (B1666537) is its interaction with the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A. patsnap.comnih.govoup.com This receptor is a member of the G protein-coupled receptor (GPCR) family and is predominantly expressed on the surface of adipocytes. patsnap.comnih.govnih.gov
Receptor Binding and Agonism
Acipimox functions as a potent agonist for the HCAR2 receptor. ncats.iobiorxiv.orgahajournals.org Structural and functional studies have revealed that acipimox binds to a specific pocket within the receptor, initiating a conformational change that triggers its activation. nih.govbiorxiv.orgresearchgate.net The binding of acipimox, similar to the endogenous ligand nicotinic acid, is a prerequisite for its biological activity. nih.govbiorxiv.org The affinity of acipimox for HCAR2 is a key determinant of its potency. nih.gov Cryo-electron microscopy studies have provided detailed insights into the binding mode of acipimox to the HCAR2-Gi1 complex, highlighting the specific amino acid residues involved in this interaction. pdbj.org
Intracellular Signaling Cascades via G-Protein Coupling
Upon agonist binding, HCAR2 couples to an intracellular heterotrimeric G protein of the Gi/o family. nih.govnih.govcaldic.comnih.gov This coupling is a hallmark of the HCAR2 signaling pathway. the-scientist.comox.ac.uk The activation of the receptor by acipimox facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein, leading to its dissociation from the βγ-subunits. the-scientist.com Both the Gαi and Gβγ subunits can then act as secondary messengers, propagating the signal within the cell. the-scientist.comnih.gov The pertussis toxin-sensitive nature of the signaling cascade confirms the involvement of Gi/o proteins. caldic.com
Downregulation of Adenylate Cyclase Activity and cAMP Reduction
The dissociated Gαi subunit plays a direct role in the next step of the signaling cascade by inhibiting the enzyme adenylyl cyclase. nih.govnih.govoup.com Adenylyl cyclase is responsible for the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including the regulation of lipolysis. researchgate.netnih.govoncotarget.comfrontiersin.org By inhibiting adenylyl cyclase, acipimox effectively reduces the intracellular concentration of cAMP. ncats.ioresearchgate.netnih.gov This reduction in cAMP levels is a central tenet of acipimox's mechanism of action. researchgate.netnih.gov
Inhibition of Lipolysis
The culmination of the HCAR2-mediated signaling cascade is the profound inhibition of lipolysis, the metabolic process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol (B35011) within adipocytes. patsnap.compatsnap.com
Targeting Hormone-Sensitive Lipase (B570770) (HSL)
The decrease in intracellular cAMP levels directly impacts the activity of a key enzyme in the lipolytic pathway: hormone-sensitive lipase (HSL). researchgate.netnih.govpatsnap.com HSL is activated through phosphorylation by cAMP-dependent protein kinase A (PKA). nih.gov With reduced cAMP levels, PKA activity is diminished, leading to a decrease in the phosphorylation and, consequently, the activity of HSL. ncats.ionih.gov Some research also suggests that acipimox may also influence the activity of adipose triglyceride lipase (ATGL), another important enzyme in lipolysis. nih.gov The inhibition of these lipases prevents the breakdown of triglycerides stored within the lipid droplets of adipocytes. ncats.ionih.gov
Regulation of Adipocyte Free Fatty Acid (FFA) Release
By inhibiting the activity of HSL and other lipases, acipimox effectively suppresses the release of FFAs from adipose tissue into the bloodstream. patsnap.comoup.compatsnap.comnih.govnih.govportlandpress.com This leads to a significant reduction in circulating FFA levels. oup.comoup.comnih.govbioscientifica.com The reduction in FFA efflux from adipocytes is the primary therapeutic outcome of acipimox's molecular and cellular actions. nih.govportlandpress.com Studies have demonstrated that acipimox can lower plasma FFA concentrations in various metabolic states. oup.combioscientifica.com This modulation of FFA release has downstream effects on other metabolic pathways, such as reducing the substrate availability for hepatic triglyceride synthesis. patsnap.com
Modulation of Adipokine Secretion
Acipimox (sodium) has been shown to modulate the secretion of key adipokines, namely leptin and glucagon-like peptide-1 (GLP-1). These effects are central to its molecular and cellular mechanisms of action.
Stimulation of Leptin Release from Adipocytes
Research has demonstrated that acipimox directly stimulates the production and release of leptin from adipocytes. nih.gov Studies using isolated rat adipocytes have shown that acipimox, similar to nicotinic acid and insulin (B600854), stimulates leptin release in cells from normal rats. nih.govbioscientifica.com
In adipocytes isolated from diabetic rats, acipimox and nicotinic acid were found to be more potent stimulators of leptin release than insulin, a difference likely attributable to impaired insulin sensitivity in these cells. nih.govbioscientifica.com For instance, one study highlighted that while insulin's stimulatory effect was diminished in cells from diabetic animals, the effect of acipimox remained largely unaffected. researchgate.net
The co-incubation of acipimox with substances like norepinephrine (B1679862) or dibutyryl cAMP, which increase lipolysis, was found to diminish its stimulatory effect on leptin release. nih.gov This suggests that the mechanism of action may be linked to the intracellular levels of free fatty acids (FFA), where a decrease in FFA, prompted by acipimox's antilipolytic action, leads to an increase in leptin production. nih.govbioscientifica.com The suppression of intracellular cAMP levels by acipimox may be a key step in this process. scispace.comcas.cz
| Condition | Agent | Effect on Leptin Release | Potency Comparison |
|---|---|---|---|
| Normal Rat Adipocytes | Acipimox | Stimulated | Similar to Insulin and Nicotinic Acid |
| Diabetic Rat Adipocytes (STZ-treated and ZDF) | Acipimox | Stimulated | Acipimox more potent than Insulin |
| Insulin | Stimulated (less potent) |
Influence on Glucagon-Like Peptide-1 (GLP-1) Concentrations
Acipimox administration has been shown to acutely increase plasma concentrations of glucagon-like peptide-1 (GLP-1). oup.comnih.gov This effect has been observed in clinical studies involving overweight subjects and hypopituitary patients. oup.comnih.gov
In a study with overweight healthy men, plasma GLP-1 levels increased significantly after 60 minutes of acipimox treatment compared to a control group. oup.com Furthermore, following an oral glucose tolerance test (OGTT), the total GLP-1 response (Area Under the Curve) was more than doubled in subjects pretreated with acipimox. oup.comnih.govnih.gov Similarly, in hypopituitary patients, acipimox treatment led to an approximate 40% increase in GLP-1 concentrations and improved insulin sensitivity. oup.comnih.govnih.gov An inverse correlation between FFA and GLP-1 concentrations was noted in these trials. oup.comnih.gov
Interestingly, the mechanism underlying the increase in systemic GLP-1 appears to be indirect. nih.govnih.gov In vitro experiments using isolated perfused rat small intestine showed that direct intra-arterial administration of acipimox did not affect GLP-1 secretion. oup.com This suggests that acipimox does not directly stimulate the intestinal L-cells that produce GLP-1. oup.comnih.gov The increase in systemic GLP-1 is therefore likely a secondary response to the metabolic changes induced by acipimox, such as the suppression of adipose tissue lipolysis. oup.come-dmj.org
| Study Population | Condition | Acipimox Treatment | Control | P-value |
|---|---|---|---|---|
| Overweight Subjects | Plasma GLP-1 at 60 min (pmol/L) | 9.6 ± 2.9 | 2.3 ± 0.5 | P = 0.044 |
| GLP-1 AUC post-OGTT (pmol/L × min) | 4119 ± 607 | 1973 ± 375 | P = 0.004 | |
| Hypopituitary Patients | Increase in GLP-1 Concentrations | ~40% increase | - |
Biochemical and Metabolic Pathway Regulation
Impact on Lipid Metabolism
Acipimox (B1666537) fundamentally alters lipid profiles through a multi-faceted approach that involves the reduction of triglyceride synthesis, suppression of very-low-density lipoprotein (VLDL) production, indirect effects on low-density lipoprotein (LDL) cholesterol, and an elevation of high-density lipoprotein (HDL) cholesterol.
The primary mechanism by which acipimox lowers plasma triglycerides is through its potent inhibition of lipolysis in adipose tissue. patsnap.com By inhibiting the enzyme hormone-sensitive lipase (B570770) (HSL), acipimox reduces the breakdown of stored triglycerides into free fatty acids (FFAs) and glycerol (B35011). patsnap.com This action decreases the flux of FFAs from adipose tissue to the liver. gpnotebook.com Since FFAs are a primary substrate for the hepatic synthesis of triglycerides, their reduced availability directly leads to a decrease in triglyceride production within the liver. patsnap.compatsnap.com
In vitro studies in isolated rat adipocytes have elucidated that the anti-lipolytic action of acipimox is mediated by the suppression of intracellular cyclic AMP levels. This leads to a decrease in cyclic AMP-dependent protein kinase activity, which in turn reduces the association of HSL with the triacylglycerol substrate in the lipid droplet. nih.gov
| Summary of Acipimox's Effect on Triglyceride Synthesis | |
| Primary Mechanism | Inhibition of hormone-sensitive lipase (HSL) in adipose tissue. patsnap.com |
| Consequence | Reduced release of free fatty acids (FFAs) into the bloodstream. patsnap.com |
| Hepatic Impact | Decreased availability of FFAs as a substrate for triglyceride synthesis in the liver. patsnap.compatsnap.com |
| Cellular Mechanism | Suppression of intracellular cyclic AMP, leading to reduced HSL activity. nih.gov |
The reduction in hepatic triglyceride synthesis directly impacts the production and secretion of very-low-density lipoprotein (VLDL). VLDL particles are the primary carriers of endogenously synthesized triglycerides from the liver to peripheral tissues. With a diminished pool of triglycerides available for packaging, the assembly and secretion of VLDL particles are consequently suppressed. gpnotebook.comtaylorandfrancis.comyoutube.com
Acipimox's effect on low-density lipoprotein (LDL) cholesterol is largely indirect and stems from its impact on VLDL metabolism. As VLDL particles are catabolized in the circulation, they are converted into intermediate-density lipoproteins (IDL) and subsequently into LDL. Therefore, a reduction in the production of VLDL leads to a downstream decrease in the formation of LDL particles. patsnap.comgpnotebook.com
Furthermore, research has shown that acipimox treatment can alter the composition and characteristics of LDL particles. In hypertriglyceridemic patients, acipimox treatment resulted in larger, less dense LDL particles with an increased cholesteryl ester content and a significant reduction in triglyceride content. nih.gov Importantly, these modified LDL particles demonstrated a normalized, more efficient interaction with LDL (B,E) receptors in human skin fibroblasts, correcting a pre-existing defect. nih.govnih.gov This improved affinity for the LDL receptor can enhance the clearance of LDL from the circulation. nih.gov Studies in patients with primary moderate hypercholesterolemia have confirmed that the fall in LDL-cholesterol associated with acipimox therapy is due to a reduced production rate of LDL apoB. nih.gov
| Research Findings on Acipimox and LDL Metabolism | |
| Patient Population | 11 type IV hyperlipidemic patients. nih.gov |
| LDL Particle Changes | Formation of larger, less dense LDL particles. nih.gov |
| Compositional Changes | 25.4% increase in cholesteryl ester content and 46.2% reduction of triglycerides in LDL. nih.gov |
| Receptor Interaction | Corrected the defective interaction of hypertriglyceridemic LDL with the LDL (B,E) receptor. nih.govnih.gov |
| LDL Production | Reduced production rate of LDL apolipoprotein B. nih.gov |
Acipimox has been shown to increase levels of high-density lipoprotein (HDL) cholesterol, although the precise mechanism is not as fully elucidated as its effects on triglycerides and VLDL. patsnap.com The elevation in HDL is thought to involve complex interactions with enzymes and receptors in lipid metabolism. patsnap.com
One proposed pathway involves apolipoprotein A-I (apoA-I), the primary protein component of HDL. It is suggested that nicotinic acid and its derivatives may decrease the rate of apoA-I removal by the liver, rather than increasing its synthesis rate. gpnotebook.com This would lead to a longer persistence of HDL particles in circulation and consequently, an increase in HDL cholesterol levels. gpnotebook.com In studies with patients having mixed hyperlipoproteinaemia, the increase in HDL cholesterol was attributed to rises in both HDL2 and HDL3 subfractions and was accompanied by elevated concentrations of apolipoprotein A-I. nih.gov
Interactions with Glucose and Insulin (B600854) Signaling
Beyond its lipid-modulating effects, acipimox also interacts with glucose and insulin signaling pathways, leading to improvements in insulin sensitivity.
Acipimox has been demonstrated to improve insulin sensitivity, making it beneficial for individuals with metabolic syndrome or type 2 diabetes. patsnap.com This improvement in insulin-stimulated glucose disposal appears to be independent of the changes in plasma nonesterified fatty acid concentrations and whole-body lipid oxidation rates. nih.gov
Studies have shown that lowering elevated plasma FFA levels with acipimox can reduce insulin resistance and hyperinsulinemia in both obese nondiabetic and diabetic subjects. nih.gov In a study involving obese individuals and patients with type 2 diabetes, overnight administration of acipimox lowered fasting FFA and insulin levels, and more than doubled insulin-stimulated glucose uptake during euglycemic-hyperinsulinemic clamps. nih.gov This suggests that the reduction of FFAs, which can interfere with insulin signaling in muscle and other tissues, is a key mechanism for the enhanced insulin sensitivity. nih.govnih.gov
Further research indicates that a sustained reduction in plasma FFAs with acipimox administration reduces intramyocellular long-chain fatty acyl-CoAs (LCFA-CoAs) and enhances insulin-stimulated nonoxidative glucose disposal in patients with type 2 diabetes. psu.edu Acutely, acipimox has been shown to improve insulin action in type 2 diabetic patients by increasing both glucose oxidation and nonoxidative glucose disposal, and it had a stimulatory effect on glycogen (B147801) synthase activity in skeletal muscle. psu.edu
Regulation of Systemic Glucose Levels
Acipimox, a nicotinic acid analog, has been studied for its effects on systemic glucose homeostasis, primarily through its influence on insulin sensitivity and glucose disposal. Research has shown that Acipimox can increase insulin-stimulated glucose uptake. nih.gov The administration of Acipimox has been demonstrated to improve insulin action by enhancing both glucose oxidation and nonoxidative glucose disposal. psu.edu
In studies involving obese individuals, both with and without non-insulin-dependent diabetes mellitus (NIDDM), overnight treatment with Acipimox led to a significant improvement in insulin-stimulated glucose uptake, which more than doubled compared to placebo. nih.gov This was accompanied by a reduction of approximately 30% in the areas under the glucose and insulin curves during oral glucose tolerance tests. nih.gov Further research in hypopituitary patients also showed that Acipimox improved peripheral insulin sensitivity. oup.comnih.gov Similarly, in overweight subjects, while Acipimox did not directly affect insulin in the trials, it did lead to an increase in Glucagon-like peptide-1 (GLP-1), a hormone that can influence glucose metabolism. oup.comnih.gov
However, the effect of Acipimox on insulin sensitivity is not universally consistent across all studies and populations. Some research indicates that while Acipimox can lower serum triglycerides, it may not significantly alter insulin sensitivity or glycemic control in certain patient groups, such as NIDDM patients with hypertriglyceridemia. nih.gov In a randomized trial involving individuals with metabolic syndrome, one week of Acipimox treatment did not improve insulin sensitivity as measured by the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR). nih.govahajournals.org Furthermore, a study in patients with type 2 diabetes showed that a two-week Acipimox treatment was associated with a rebound increase in plasma nonesterified fatty acids (NEFA), which led to increased skeletal muscle lipid content and a decrease in insulin sensitivity. nih.govdiabetesjournals.orgmaastrichtuniversity.nl
The mechanism behind improved glucose disposal appears to be independent of changes in whole-body lipid oxidation rate and plasma nonesterified fatty acid concentrations in some contexts. nih.gov A sustained reduction in plasma free fatty acids (FFAs) following Acipimox administration has been shown to decrease intramyocellular long-chain fatty acyl-CoAs, which strongly correlates with improved whole-body glucose disposal. psu.edu
Table 1: Summary of Acipimox's Effects on Glucose Regulation in Human Studies
| Study Population | Key Findings on Glucose Metabolism | Reference(s) |
| Obese Nondiabetic & Diabetic Subjects | Insulin-stimulated glucose uptake more than doubled; Areas under glucose and insulin curves during OGTT were ~30% lower. | nih.gov |
| Hypopituitary Patients | Improved peripheral insulin sensitivity (glucose infusion rate increased from 3.1 to 4.7 mg/kg/min). | oup.comnih.gov |
| Type 2 Diabetic Patients | Acutely improves insulin action by increasing glucose oxidation and nonoxidative glucose disposal. | psu.edu |
| NIDDM with Hypertriglyceridemia | No significant perturbation of insulin sensitivity or glycemic control. | nih.gov |
| Patients with Metabolic Syndrome | No improvement in insulin sensitivity (HOMA-IR) or insulin-stimulated vasodilation. | nih.govahajournals.org |
| Patients with Type 2 Diabetes | Decreased insulin sensitivity, associated with a rebound effect in plasma NEFA levels. | nih.govdiabetesjournals.orgmaastrichtuniversity.nl |
Influence on Cellular Bioenergetics
Role as a Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Precursor
Acipimox is a synthetic analogue of nicotinic acid and functions as a precursor to Nicotinamide Adenine Dinucleotide (NAD+). maastrichtuniversity.nlnih.govd-nb.info As a nicotinic acid derivative, it can be utilized in the NAD+ biosynthesis pathway to increase intracellular NAD+ concentrations. nih.gov Studies have confirmed that Acipimox can elevate NAD+ levels in C2C12 myotubes, which are muscle-derived cells. nih.govd-nb.info This role as an NAD+ booster is central to its effects on mitochondrial function. diabetesjournals.orgnih.gov Preclinical research has highlighted the potential of NAD+ precursors to enhance oxidative phosphorylation and improve metabolic health. nih.govdiabetesjournals.org
Direct Effects on Mitochondrial Function and Oxidative Phosphorylation
Acipimox has been shown to exert direct effects on mitochondrial function, independent of its influence on plasma lipid levels. nih.govnih.gov In human studies involving patients with type 2 diabetes, Acipimox treatment led to an increase in ex vivo mitochondrial respiration in skeletal muscle. nih.govdiabetesjournals.org This enhancement of mitochondrial oxidative capacity and ATP production occurred despite a concurrent rebound increase in plasma NEFA levels, which would typically be expected to have deleterious effects on mitochondrial function. nih.gov
These findings in humans were corroborated by in vitro studies using C2C12 myotubes. nih.gov In these cells, Acipimox directly increased mitochondrial oxidative capacity. diabetesjournals.orgnih.gov Specifically, it was observed to increase the maximal state of mitochondrial respiration. nih.gov This demonstrates that Acipimox can act as a direct mitochondrial booster in skeletal muscle. nih.govnih.gov The mechanism is linked to its function as an NAD+ precursor, as stimulating NAD+ biosynthesis has been shown to have beneficial effects on mitochondrial function. nih.gov
Activation of Mitochondrial Unfolded Protein Response (UPRmt)
The mitochondrial unfolded protein response (UPRmt) is a cellular quality control pathway that is activated in response to stress caused by an accumulation of misfolded proteins within the mitochondria. nih.govnih.govfrontiersin.org This response involves signaling from the mitochondria to the nucleus to upregulate genes that help restore mitochondrial protein homeostasis, such as chaperones and proteases. frontiersin.org
Treatment with Acipimox has been shown to activate the UPRmt in human skeletal muscle. nih.govmaastrichtuniversity.nlnih.gov This activation is indicated by a significant elevation in the expression of nuclear-encoded mitochondrial gene sets and the presence of a mitonuclear protein imbalance. nih.govdiabetesjournals.orgmaastrichtuniversity.nlnih.gov This response suggests that while boosting mitochondrial function, Acipimox also induces a state of mitochondrial stress that triggers this protective signaling pathway. nih.gov The activation of UPRmt aims to maintain mitochondrial integrity and function in the face of this stress. nih.gov
Regulation of Inflammatory Responses and Oxidative Stress
Impact on Inflammatory Cytokine Levels
Acipimox has demonstrated the ability to modulate inflammatory responses by affecting the levels of circulating inflammatory cytokines, though its effects appear to be context-dependent. In a study investigating the cardiac effects of e-cigarettes in mice on a high-fat diet, Acipimox treatment diminished the increased levels of circulating inflammatory cytokines caused by e-cigarette exposure. nih.gov Specifically, Acipimox normalized the elevated levels of Interleukin-6 (IL-6) and Interleukin-1 alpha (IL-1α). nih.gov
Conversely, a study in humans with metabolic syndrome found that Acipimox therapy did not lead to changes in plasma markers of inflammation, including high-sensitivity C-reactive protein (hsCRP), tumor necrosis factor receptor 2 (TNFR2), and myeloperoxidase (MPO). nih.gov The authors of that study noted that an anti-inflammatory effect of Acipimox had been observed in other research, specifically a reduction in the expression of pro-inflammatory genes like Toll-like receptor 4 (TLR4) and Monocyte Chemoattractant Protein-1 (MCP-1) in individuals with diabetes mellitus. nih.gov This suggests that the presence of diabetes or other specific inflammatory triggers may be necessary for Acipimox to exert a significant anti-inflammatory effect. nih.gov
Table 2: Research Findings on Acipimox's Impact on Inflammatory Markers
| Study Model | Inflammatory Markers Measured | Observed Effect of Acipimox | Reference(s) |
| Mice (e-cigarette exposure model) | Interleukin-6 (IL-6), Interleukin-1 alpha (IL-1α) | Normalized the increased levels of IL-6 and IL-1α. | nih.gov |
| Humans (Metabolic Syndrome) | hsCRP, TNFR2, MPO | No significant changes in plasma levels. | nih.gov |
| Humans (Diabetes Mellitus, as cited in nih.gov) | TLR4, MCP-1 (gene expression) | Reduced expression. | nih.gov |
Modulation of Oxidative Stress Markers
Acipimox has been shown to modulate several key markers of oxidative stress, particularly in contexts of metabolic challenge. Research in a murine model has demonstrated that acipimox can counteract increases in specific oxidative stress indicators. nih.gov In cardiac tissue subjected to stress, acipimox administration led to a decrease in the levels of Heme oxygenase 1 (HO-1) and 4-hydroxynonenal (B163490) (4-HNE). nih.gov HO-1 is a well-established marker of oxidative stress, and its expression is induced as a cellular defense mechanism. nih.gov Acipimox was found to normalize not only the increased protein levels of HO-1 but also its mRNA expression. nih.gov 4-HNE, an aldehyde generated from lipid peroxidation, is also used as an indicator of oxidative damage; its levels were similarly decreased by acipimox treatment in the same study. nih.gov
These findings suggest that acipimox can mitigate the cellular stress response at both the transcriptional and protein levels. The mechanism appears linked to its primary function as a lipolysis inhibitor, which consequently reduces the availability of free fatty acids that can fuel oxidative processes. nih.gov
Table 1: Effect of Acipimox on Cardiac Oxidative Stress Markers
| Marker | Condition | Observed Effect of Acipimox | Reference |
|---|---|---|---|
| Heme oxygenase 1 (HO-1) | E-cigarette Induced Stress | Normalized increased protein and mRNA levels | nih.gov |
| 4-hydroxynonenal (4-HNE) | E-cigarette Induced Stress | Decreased levels | nih.gov |
Effects on DNA Damage Pathways
Acipimox influences DNA damage and repair pathways, primarily by mitigating the upstream triggers of such damage, like oxidative stress. nih.gov Research has shown that acipimox can normalize changes in the G2/M DNA damage checkpoint pathway that are induced by cellular stress. nih.gov The G2/M checkpoint is a critical control point in the cell cycle that prevents cells with damaged DNA from proceeding into mitosis. cellsignal.comqiagen.com
Specifically, acipimox has been observed to suppress the nuclear localization of the phosphorylated tumor suppressor protein p53 (phospho-p53). nih.gov The p53 pathway is crucial for sensing oxidative DNA damage and orchestrating a response. nih.gov By preventing the accumulation of phospho-p53 in the nucleus, acipimox effectively dampens a key signal for the DNA damage response. nih.gov
Furthermore, acipimox treatment has been shown to normalize the quantity of apurinic/apyrimidinic (AP) sites in DNA. nih.gov AP sites are a form of oxidative DNA damage that, if left unrepaired, can lead to mutations. nih.gov In one study, the number of AP sites increased significantly under stress conditions, an effect that was reversed by the administration of acipimox. nih.gov These findings indicate that by reducing lipolysis and subsequent oxidative stress, acipimox helps to protect genomic integrity and lessens the burden on DNA repair pathways. nih.gov
Table 2: Research Findings on Acipimox and DNA Damage Markers
| DNA Damage Marker/Pathway | Condition | Observed Effect of Acipimox | Reference |
|---|---|---|---|
| G2/M DNA Damage Checkpoint Pathway | E-cigarette Induced Stress | Normalized gene expression changes | nih.gov |
| Phospho-p53 (p-P53) Nuclear Localization | E-cigarette Induced Stress | Suppressed the increase in nuclear localization | nih.gov |
| Apurinic/Apyrimidinic (AP) Sites | E-cigarette Induced Stress | Normalized the increase in AP sites | nih.gov |
Preclinical and in Vitro Investigation Models
Cellular Models for Mechanistic Elucidation
To dissect the molecular mechanisms underpinning the effects of acipimox (B1666537), researchers have utilized a range of specialized cell culture systems. These models have been instrumental in isolating and examining the direct actions of the compound on specific cell types involved in metabolic regulation.
Adipocyte Studies (e.g., Sprague-Dawley rat adipocytes, ZDF rat adipocytes)
Studies using adipocytes isolated from Sprague-Dawley rats have demonstrated that acipimox stimulates the release of leptin. This effect is dose-dependent and is diminished in the presence of norepinephrine (B1679862), suggesting an interplay with pathways that regulate lipolysis. In adipocytes from Zucker Diabetic Fatty (ZDF) rats, a model for type 2 diabetes, acipimox also robustly stimulated leptin release, and notably, its potency was comparable to that in adipocytes from lean control rats, in contrast to the reduced efficacy of insulin (B600854) in the diabetic cells.
Furthermore, investigations with epididymal adipocytes from Wistar rats have revealed that the antilipolytic action of acipimox is mediated by the suppression of intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of cAMP-dependent protein kinase, which in turn reduces the association of hormone-sensitive lipase (B570770) (HSL) with triglycerides in the lipid droplet. Acipimox was shown to inhibit the lipolytic rate in a concentration-dependent manner, with significant reductions observed at concentrations at and above 0.5 µmol/L.
Table 1: Effects of Acipimox on Adipocyte Function
| Cell Model | Key Finding | Quantitative Data | Reference |
|---|---|---|---|
| Sprague-Dawley rat adipocytes | Stimulated leptin release dose-dependently. | - | |
| ZDF rat adipocytes | Stimulated leptin release, with potency similar to that in lean controls. | - | |
| Wistar rat adipocytes | Inhibited lipolytic rate in a concentration-dependent manner. | Significant reduction at ≥ 0.5 µmol/L. | |
| Wistar rat adipocytes | Diminished intracellular cAMP levels. | Concentration-dependent reduction. |
Renal Cell Lines (e.g., HK2 cells)
Detailed mechanistic studies investigating the direct effects of acipimox on human kidney 2 (HK2) cells, a proximal tubular epithelial cell line, are limited in the currently available scientific literature. While HK2 cells are a well-established model for studying renal physiology and pathophysiology, specific research elucidating the direct molecular pathways modulated by acipimox in these cells has not been extensively reported.
Hepatic Cell Lines (e.g., HepG2 cells)
Similarly, there is a lack of specific in vitro studies detailing the direct mechanistic actions of acipimox on the human hepatoma cell line, HepG2. Although HepG2 cells are widely used to investigate hepatic lipid metabolism and the effects of various compounds on liver cells, dedicated research on the specific signaling cascades and metabolic pathways directly influenced by acipimox in this cell line is not prominently featured in the existing literature.
Muscle Cell Lines (e.g., C2C12 myotubes)
In contrast, studies utilizing C2C12 myotubes, a mouse muscle cell line, have provided significant insights into the direct effects of acipimox on skeletal muscle. Research has demonstrated that acipimox directly increases intracellular NAD+ levels in these cells. This is accompanied by an induction of a mitonuclear protein imbalance, evidenced by an increased ratio of mitochondrially encoded cytochrome c oxidase I (MTCO1) to succinate dehydrogenase complex flavoprotein subunit A (SDHA) and an increase in the mitochondrial chaperone HSP60. Functionally, these molecular changes translate to an enhanced mitochondrial oxidative capacity, with acipimox treatment leading to increased maximal mitochondrial respiration.
Table 2: Effects of Acipimox on C2C12 Myotubes
| Parameter | Effect | Quantitative Data | Reference |
|---|---|---|---|
| NAD+ Levels | Increased | - | |
| Mitonuclear Protein Imbalance | Induced (increased MTCO1/SDHA ratio) | - | |
| Mitochondrial Chaperone HSP60 | Increased protein content | - | |
| Mitochondrial Respiration | Increased maximal respiration | - |
Studies on Specific Enzyme Inhibition (e.g., HSL assays)
The primary mechanism of action of acipimox is the inhibition of hormone-sensitive lipase (HSL). HSL is a key enzyme responsible for the hydrolysis of triglycerides stored in adipose tissue, which releases free fatty acids (FFAs) into circulation. By inhibiting HSL, acipimox effectively reduces the mobilization of FFAs from adipocytes. This antilipolytic effect is achieved through the suppression of intracellular cAMP levels, which prevents the cAMP-dependent protein kinase-mediated activation of HSL. In vitro assays have confirmed that acipimox inhibits HSL activity in a concentration-dependent manner.
Animal Models for Metabolic Research
The systemic effects of acipimox on metabolic parameters have been investigated in various animal models, providing crucial in vivo context to the cellular findings. In rats, the triglyceride-lowering effect of acipimox is associated with a significant reduction in plasma free fatty acid levels and a decreased flux of triglycerides from the liver to the plasma.
In a murine model of thermal injury, which induces a hypermetabolic state with increased lipolysis, daily administration of acipimox effectively suppressed the release of FFAs from adipose tissue. This was accompanied by a reduction in the phosphorylation of HSL at serine 660, a key activating modification. Furthermore, acipimox treatment led to a significant decrease in liver weight and intracellular fat accumulation in these mice, suggesting that by reducing the flux of FFAs to the liver, acipimox can mitigate hepatic steatosis.
Studies in LDLR null mice, a model of dyslipidemia, have shown that acipimox can attenuate ritonavir-induced dyslipidemia. In pregnant rats, acipimox administration was found to inhibit lipolysis.
Table 3: Effects of Acipimox in Animal Models
| Animal Model | Condition | Key Finding | Quantitative Data | Reference |
|---|---|---|---|---|
| Rats | Normal | Reduced plasma FFA and triglyceride flux from the liver. | - | |
| Murine Model | Thermal Injury | Suppressed FFA release from adipose tissue. | - | |
| Murine Model | Thermal Injury | Reduced phosphorylation of HSL at Ser660. | - | |
| Murine Model | Thermal Injury | Decreased liver weight and intracellular fat accumulation. | 67% less liver fat compared to untreated burn group. | |
| LDLR Null Mice | Ritonavir-induced dyslipidemia | Attenuated dyslipidemia. | - | |
| Pregnant Rats | Pregnancy | Inhibited lipolysis. | - |
Compound List
High-Fat Diet-Induced Models (e.g., mice)
High-fat diet (HFD) models in rodents are widely used to study the pathophysiology of obesity, insulin resistance, and glucose intolerance. In this context, Acipimox has been investigated for its ability to mitigate the metabolic disturbances induced by excessive dietary fat intake.
One key study utilized C57BL/6J mice fed a high-fat diet for three months to induce glucose intolerance. The administration of Acipimox led to a significant reduction in plasma free fatty acid (FFA) levels, from 0.88 +/- 0.10 mmol L⁻¹ in control animals to 0.46 +/- 0.06 mmol L⁻¹ in the treated group patsnap.com. This reduction in FFAs was associated with a marked improvement in glucose tolerance. The glucose elimination rate constant (KG) increased from 0.54 +/- 0.01% min⁻¹ in controls to 0.66 +/- 0.01% min⁻¹ following Acipimox treatment patsnap.com. Notably, the acute insulin response to a glucose challenge was not significantly different between the groups, suggesting that the improvement in glucose tolerance was primarily driven by enhanced insulin sensitivity rather than increased insulin secretion patsnap.com. In mice fed a normal diet, Acipimox did not affect plasma FFA levels or glucose metabolism, indicating its effects are most prominent in states of metabolic dysregulation caused by high-fat feeding patsnap.com.
Another model used LDLR null mice given an intermittent high-fat, high-cholesterol diet to accelerate the development of atherogenesis, alongside the HIV protease inhibitor ritonavir, which is known to induce lipoatrophy nih.gov. In this model, ritonavir treatment caused a significant reduction in fat depots and a shift toward smaller fat cells. Co-treatment with Acipimox reversed these changes, blocking the ritonavir-associated loss of fat mass nih.gov. By the end of the study, whole-body fat mass was significantly lower in the ritonavir-only group compared to the vehicle group, but this was not the case in the group that also received Acipimox nih.gov.
Table 1: Effects of Acipimox in High-Fat Diet-Induced Mouse Model
| Parameter | Control (High-Fat Diet) | Acipimox-Treated (High-Fat Diet) | Reference |
|---|---|---|---|
| Plasma Free Fatty Acids (FFA) | 0.88 +/- 0.10 mmol L⁻¹ | 0.46 +/- 0.06 mmol L⁻¹ | patsnap.com |
| Glucose Elimination Rate (KG) | 0.54 +/- 0.01% min⁻¹ | 0.66 +/- 0.01% min⁻¹ | patsnap.com |
| Whole Body Fat Mass (vs. Vehicle) | Lower | No significant change | nih.gov |
Diabetic Animal Models (e.g., STZ-treated rats)
Streptozotocin (STZ) is a chemical agent used to induce diabetes in experimental animals by destroying pancreatic β-cells, thereby mimicking type 1 diabetes reddit.comtaylorandfrancis.com. When combined with a high-fat diet, a low dose of STZ can be used to model type 2 diabetes by inducing insulin resistance alongside partial insulin deficiency patsnap.com.
The effects of Acipimox have been evaluated in STZ-induced diabetic rats to understand its role in managing insulin resistance. In one such study, STZ-treated rats exhibited elevated basal blood glucose and plasma FFA levels, alongside lower plasma insulin concentrations compared to normal controls nih.gov. These diabetic rats developed significant insulin resistance, as demonstrated by glucose-insulin clamp studies and intravenous glucose tolerance tests nih.gov. Treatment with Acipimox led to an improvement in insulin sensitivity in these diabetic rats. However, the recovery did not reach the levels observed in normal, non-diabetic animals nih.gov. The study also compared Acipimox with phlorizin, a compound that primarily addresses hyperglycemia. While phlorizin treatment restored insulin sensitivity to near-normal levels, the partial improvement seen with Acipimox highlights the significant, but not sole, contribution of elevated FFAs to the development of insulin resistance in this model nih.gov.
Table 2: Research Findings in STZ-Treated Diabetic Rats
| Model | Key Pathological Feature | Effect of Acipimox Treatment | Reference |
|---|---|---|---|
| STZ-Diabetic Rats | Insulin Resistance | Improved insulin sensitivity (did not reach normal levels) | nih.gov |
Models of Altered Physiological States (e.g., hypoxia, pregnancy, burn injury)
Acipimox has been studied in animal models that simulate severe physiological stress, which often involves profound metabolic alterations.
Burn Injury: Extensive thermal injury induces a hypermetabolic state characterized by a massive increase in the breakdown of fat (lipolysis) in white adipose tissue (WAT) youtube.comnih.gov. This leads to a systemic surge in FFAs, contributing to hyperlipidemia and fat accumulation in organs like the liver (hepatic steatosis), which can culminate in multiple organ dysfunction youtube.comnih.gov.
In a murine model of thermal injury, Acipimox was used to inhibit hormone-sensitive lipase (HSL), a key enzyme in lipolysis. The treatment effectively suppressed burn-induced lipolysis in inguinal WAT, leading to significantly lower levels of circulating FFAs seven days after the burn youtube.comnih.gov. This reduction in FFA mobilization had several beneficial downstream effects. It prevented burn-induced weight loss and preserved the size of adipocytes youtube.com. Furthermore, Acipimox treatment was found to attenuate the browning of white adipose tissue and significantly decrease liver weight and the accumulation of fat within liver cells, suggesting a protective effect against hepatic steatosis post-burn youtube.comnih.gov. These findings validate the inhibition of lipolysis as a potential therapeutic strategy to counteract the detrimental metabolic consequences of severe burns youtube.comnih.gov.
Hypoxia: Intermittent hypoxia (IH), a hallmark of obstructive sleep apnea (OSA), is associated with insulin resistance and glucose intolerance. The role of augmented lipolysis in this process was investigated in a mouse model of IH. Mice exposed to 14 days of IH exhibited elevated fasting glucose, worsened glucose tolerance, and decreased insulin sensitivity nih.gov. This was accompanied by a significant increase in spontaneous lipolysis and a reduction in epididymal fat mass. Treatment with Acipimox completely prevented the IH-induced impairments in fasting glycemia, glucose tolerance, and insulin sensitivity nih.gov. Acipimox also prevented the IH-induced increase in lipolysis and the reduction in fat mass, suggesting that excessive FFA release is a key driver of the metabolic dysfunction seen in this model nih.gov.
Another study investigated the pharmacokinetics of Acipimox in rats under simulated high-altitude hypoxia conditions. It was found that the expression of HCAR2, the target receptor for Acipimox, was upregulated in the hypoxia group, and FFA levels decreased more significantly compared to the normoxia group, suggesting potential alterations in drug efficacy in hypoxic environments.
Pregnancy: The physiological state of pregnancy involves significant metabolic adaptations. In the context of severe stress, such as a major burn injury, these adaptations can increase vulnerability. For instance, pregnancy induces a hyperdynamic circulatory state, and the fluid shifts caused by a burn can increase the risk of hypovolemic shock, which can compromise uteroplacental perfusion and lead to fetal hypoxia. While the management of such complex cases has been documented, preclinical studies specifically investigating the use of Acipimox in pregnant animal models were not identified in the conducted searches.
Studies on Tissue-Specific Effects (e.g., white adipose tissue browning, hepatic fat infiltration)
The systemic effects of Acipimox are rooted in its targeted action on adipose tissue, which subsequently influences other organs, particularly the liver.
White Adipose Tissue (WAT) Browning: Severe burn injuries promote the "browning" of WAT, a process where white fat cells acquire characteristics of brown fat cells, including increased expression of thermogenic proteins like UCP-1. This process contributes to the hypermetabolic response. In a murine burn model, the suppression of lipolysis by Acipimox indirectly repressed this thermogenic activation youtube.comnih.gov. The shortage of FFA substrate resulted in a significant decrease in the protein expression of key browning markers, UCP-1 and PGC-1α, in the inguinal white adipose tissue of burned mice treated with the compound youtube.comnih.gov. Histological analysis confirmed that Acipimox treatment reduced the presence of multilocular adipocytes, a key feature of WAT browning, that were otherwise observed in untreated burned mice youtube.com.
Hepatic Fat Infiltration: The excessive release of FFAs from adipose tissue during catabolic states like burn injury provides a surplus of substrate for the liver, leading to ectopic fat accumulation (hepatic steatosis). By effectively reducing the mobilization of FFAs, Acipimox treatment demonstrated a significant protective effect on the liver. In burned mice, Acipimox administration led to a significant decrease in liver weight and intracellular fat accumulation compared to untreated burned mice youtube.comnih.gov. The antilipolytic action of Acipimox indirectly inhibits triglyceride synthesis in the liver, thereby mitigating hepatic fat infiltration youtube.com.
Table 3: Tissue-Specific Effects of Acipimox in Preclinical Models
| Tissue | Model | Observed Effect of Acipimox | Key Finding | Reference |
|---|---|---|---|---|
| White Adipose Tissue (Inguinal) | Murine Burn Injury | Attenuation of Browning | Decreased protein expression of UCP-1 and PGC-1α. | youtube.comnih.gov |
| Liver | Murine Burn Injury | Reduced Fat Infiltration | Significantly decreased liver weight and intracellular fat accumulation. | youtube.comnih.gov |
| White Adipose Tissue (Epididymal) | Murine Intermittent Hypoxia | Prevention of Fat Mass Loss | Prevented IH-induced reduction in fat mass and adipocyte size. | nih.gov |
Comparative Pharmacological Analysis
Potency and Efficacy Relative to Nicotinic Acid
One of the primary mechanisms of action for both compounds is the inhibition of lipolysis, the process of releasing free fatty acids (FFAs) from adipose tissue. In this specific action, acipimox (B1666537) has been shown to be significantly more potent than nicotinic acid. A comparative study on their antilipolytic activity found acipimox to be approximately 20 times as potent as nicotinic acid. nih.gov This potent inhibition of FFA release is a cornerstone of its therapeutic effect, as it reduces the substrate available for the liver to produce triglycerides and very-low-density lipoproteins (VLDL). patsnap.comtrc-p.nl
Acipimox has been shown to be effective in reducing triglyceride levels in patients with hypertriglyceridemia (Fredrickson type IV) and significantly superior to placebo in patients with both hypercholesterolemia and hypertriglyceridemia (Fredrickson type IIb). europa.eu The sustained action of acipimox, resulting from its longer half-life, may contribute to a more consistent reduction in FFA levels throughout the day, which is crucial for its lipid-modifying effects. nih.govgoogle.com Studies have demonstrated that three months of acipimox treatment can lead to a significant suppression of lipolysis, a 68% reduction in circulating FFAs, and a notable decrease in triglycerides. nih.gov
Table 1: Comparative Efficacy on Lipid Parameters
| Feature | Acipimox | Nicotinic Acid | Source |
| Antilipolytic Potency | ~20 times more potent than nicotinic acid | Standard | nih.gov |
| Triglyceride (TG) Reduction | Effective, particularly in hypertriglyceridemia | Effective, dose-dependent | nih.govnih.goveuropa.eu |
| VLDL Reduction | Effective, comparable to nicotinic acid in some studies | Effective | nih.govgpnotebook.com |
| LDL Reduction | Modest, indirect effect | Modest to significant | trc-p.nlgpnotebook.comdrugbank.com |
| HDL Increase | Favorable effect, comparable to nicotinic acid in some studies | Considered the most effective agent for raising HDL | nih.govmedicines.org.ukjci.org |
Structural Similarities and Pharmacological Distinctions
Acipimox and nicotinic acid share a foundational chemical structure, which accounts for their similar primary mechanism of action, yet key modifications in acipimox lead to significant pharmacological differences. medicines.org.ukresearchgate.net
Structurally, acipimox is a pyrazinecarboxylic acid derivative, whereas nicotinic acid is a pyridinecarboxylic acid. researchgate.nettandfonline.com Both molecules feature a carboxylic acid group which is crucial for their biological activity. The core similarity allows both compounds to act as agonists for the G-protein coupled receptor 109A (GPR109A, also known as HCA2), which is highly expressed in adipocytes. jci.orgpatsnap.com Activation of this receptor inhibits the enzyme hormone-sensitive lipase (B570770), reducing the breakdown of triglycerides and the subsequent release of free fatty acids into circulation. patsnap.comwikipedia.org
Despite this shared mechanism, there are critical pharmacological distinctions that set them apart, primarily in their pharmacokinetics and metabolic impact.
Pharmacokinetics: A major difference lies in their plasma half-life. Acipimox possesses a significantly longer half-life (an initial phase of about two hours and a second phase of 12-14 hours) compared to the very short half-life of immediate-release nicotinic acid (20-45 minutes). nih.govwikipedia.organnualreviews.org Furthermore, acipimox is rapidly and completely absorbed after oral administration and does not undergo significant metabolism, being eliminated almost entirely intact through the kidneys. google.commedicines.org.ukwikipedia.orgmedsafe.govt.nz
Receptor Potency: While acipimox is a more potent antilipolytic agent in vivo, non-clinical studies have indicated that it is a less potent agonist of the HCA2 receptor than nicotinic acid. nih.goveuropa.eu The greater in vivo potency is likely attributable to its longer duration of action, which allows for a more sustained suppression of lipolysis. europa.eunih.gov
Table 2: Comparative Pharmacological Properties
| Property | Acipimox | Nicotinic Acid | Source |
| Structure | Pyrazinecarboxylic acid derivative | Pyridinecarboxylic acid (Niacin) | researchgate.nettandfonline.com |
| Primary Target | GPR109A (HCA2) Receptor | GPR109A (HCA2) Receptor | jci.orgpatsnap.comwikipedia.org |
| Plasma Half-life | ~2 hours (initial phase), 12-14 hours (second phase) | 20-45 minutes (immediate-release) | wikipedia.organnualreviews.org |
| Metabolism | Not significantly metabolized | Metabolized | medicines.org.ukwikipedia.organnualreviews.org |
| Excretion | Almost entirely unchanged via urine | Renal (as metabolites and unchanged drug) | medicines.org.ukannualreviews.orgmedsafe.govt.nz |
| Effect on Glucose Tolerance | Generally neutral or may improve | May impair | trc-p.nlnih.govnih.gov |
Structural Activity Relationships and Compound Design Insights
Rational Design Principles for Nicotinic Acid Analogues
The design of nicotinic acid analogues like Acipimox (B1666537) is guided by the principle of optimizing their interaction with the target receptor, primarily the G-protein coupled receptor 109A (GPR109A), also known as HCA2. nih.govoup.com The structure-activity relationship (SAR) of these compounds revolves around key molecular features that govern their binding affinity and efficacy. wikipedia.org
A fundamental requirement for the activity of nicotinic acid analogues is the presence of a carboxylic acid group. fu-berlin.de This group is believed to form a crucial salt bridge interaction with a basic residue, such as arginine, within the binding pocket of the GPR109A receptor. fu-berlin.de Modifications to the pyridine (B92270) ring of nicotinic acid have led to the development of analogues with altered properties. In Acipimox, the pyridine ring is replaced by a pyrazine (B50134) N-oxide ring. nih.gov This modification influences the electronic properties and steric bulk of the molecule, which in turn affects its binding to the receptor.
Computational Chemistry Approaches in Acipimox Research
Computational chemistry has emerged as an indispensable tool in the study and development of Acipimox and its analogues. These in silico methods provide valuable insights into the molecular interactions and dynamic behavior of the drug, guiding the design of new compounds with improved therapeutic profiles. nih.govnih.gov
Molecular Docking and Ligand-Receptor Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. mdpi.com In Acipimox research, docking studies have been instrumental in elucidating its binding mode within the GPR109A receptor and other potential targets like carbonic anhydrases. nih.govbiorxiv.org These studies have confirmed the critical role of the carboxylate group in anchoring the molecule within the binding site through interactions with key amino acid residues. fu-berlin.delarvol.com
Recent cryo-electron microscopy (cryo-EM) structures of the HCAR2 (GPR109A) in complex with Acipimox have provided high-resolution insights into the binding mechanism. researchgate.netrcsb.org These structures reveal that Acipimox binds in a deep pocket, enclosed by the N-terminus and extracellular loop 2 of the receptor. rcsb.org Molecular docking simulations have shown that Acipimox forms polar interactions with key residues such as R111, S179, and Y284 in the orthosteric binding pocket of HCAR2. biorxiv.org
Table 1: Predicted Interactions of Acipimox with Target Receptors from Molecular Docking Studies
| Target Receptor | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| GPR109A (HCAR2) | Arg111, Ser179, Tyr284 | Polar interactions, Salt bridge | biorxiv.org |
| Carbonic Anhydrase IX (hCA IX) | Catalytic Zn(II) ion | Coordination | nih.gov |
| Carbonic Anhydrase I (hCA I) | His (proton shuttle residue) | Hydrogen bond | larvol.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wikipedia.org For nicotinic acid derivatives, QSAR studies have been employed to correlate various structural descriptors with their lipophilicity and, consequently, their biological activity. akjournals.comakjournals.comdntb.gov.ua
These studies have shown that descriptors such as topological indexes and electrotopological states can be used to predict the lipophilicity of these compounds. akjournals.comakjournals.com By establishing a reliable QSAR model, it becomes possible to predict the activity of newly designed analogues before their synthesis, thereby streamlining the drug discovery process. chalcogen.rodovepress.com
Table 2: Application of QSAR in Nicotinic Acid Derivatives Research
| QSAR Model Focus | Key Descriptors Used | Predicted Property | Reference |
|---|---|---|---|
| Lipophilicity Prediction | Topological indexes (0χν, 1χν, 2χν, A, 1B, 2B, ISA) | Chromatographic lipophilicity (RM0) | akjournals.com |
| Lipophilicity Prediction | Electrotopological states (SaaN, SdO) | Chromatographic lipophilicity (φ0) | akjournals.com |
| Antimicrobial Activity | Hydrophobic parameter (log P) | Antibacterial and antifungal potency | chalcogen.ro |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and stability of the interactions over time. rsc.org MD simulations have been used to investigate the binding of Acipimox to its target receptors, complementing the static picture provided by molecular docking. nih.govnih.gov
For instance, MD simulations of Acipimox bound to human carbonic anhydrase IX (hCA IX) have helped to understand the stability of different binding modes. nih.govresearchgate.net These simulations revealed that the direct coordination of the carboxylate group of Acipimox to the catalytic zinc ion is a more stable and persistent interaction compared to binding via a water molecule. nih.gov Such insights are crucial for understanding the mechanism of action and for designing more potent inhibitors. larvol.combiorxiv.org
Table 3: Insights from Molecular Dynamics Simulations of Acipimox
| System Simulated | Key Finding | Significance | Reference |
|---|---|---|---|
| Acipimox/hCA IX complex | Acipimox preferentially binds directly to the catalytic Zn(II) ion. | Corroborates docking predictions and clarifies inhibition mechanism. | nih.gov |
| Acipimox/HCAR2 complex | Revealed agonist-induced conformational changes propagating to the G-protein-coupling interface. | Elucidates the mechanism of receptor activation. | researchgate.netrsc.org |
Bioinformatics and Cheminformatics Applications in Optimization
Bioinformatics and cheminformatics are broader fields that encompass a variety of computational tools and techniques for managing and analyzing biological and chemical data. plos.orgencyclopedia.pub These disciplines play a significant role in the optimization of drug candidates like Acipimox. researchgate.net
These tools are used to identify and analyze drug targets, screen large compound libraries for potential hits, and predict the absorption, distribution, metabolism, and excretion (ADME) properties of molecules. plos.org In the context of Acipimox, cheminformatics can be used to create and search databases of nicotinic acid analogues, while bioinformatics tools can help in analyzing the target receptor and identifying potential off-targets. nih.govdntb.gov.ua The integration of these approaches facilitates a more rational and efficient drug design process. encyclopedia.pub
Table 4: Bioinformatics and Cheminformatics Applications in Drug Optimization
| Application Area | Specific Tool/Technique | Purpose in Acipimox Research | Reference |
|---|---|---|---|
| Target Identification | Genomics, Proteomics | Identifying and validating GPR109A as the primary target. | encyclopedia.pub |
| Lead Optimization | Data mining, In silico ADME prediction | Improving the pharmacokinetic properties of Acipimox analogues. | plos.orgencyclopedia.pub |
| Drug Repurposing | Knowledge-based systems, Text analytics | Identifying potential new therapeutic uses for Acipimox. | researchgate.net |
Advanced Research Methodologies and Analytical Techniques
Analytical Methods for Compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the pharmacokinetic analysis of Acipimox (B1666537) in preclinical research. nih.govbioagilytix.comagilexbiolabs.com This highly sensitive and specific technique allows for the accurate determination of Acipimox concentrations in various biological matrices, such as plasma and tissue homogenates. nih.govnih.gov
A validated LC-MS/MS method for quantifying Acipimox in rat plasma and tissues has been developed, employing a simple protein precipitation method for sample preparation. nih.govmdpi.com Chromatographic separation is typically achieved on a C18 column. mdpi.comresearchgate.netresearchgate.net One such method utilized a gradient elution with a mobile phase consisting of an aqueous 0.1% ammonia (B1221849) solution and acetonitrile, with a total run time of a few minutes. nih.govmdpi.com
For detection, electrospray ionization (ESI) in the negative ion mode has been shown to provide a better response for Acipimox. nih.govmdpi.com The multiple reaction monitoring (MRM) mode is used for quantification, with specific precursor-to-product ion transitions for Acipimox and an internal standard. For Acipimox, the transition m/z 153.0 → 109.1 is monitored. nih.gov This methodology demonstrates excellent linearity, precision, and accuracy, with a low limit of quantification, making it suitable for detailed pharmacokinetic studies. nih.gov
| Parameter | Value |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Protein Precipitation |
| Chromatographic Column | C18 |
| Ionization Mode | Electrospray Ionization (ESI) - Negative |
| MRM Transition (Acipimox) | m/z 153.0 → 109.1 |
In Vivo Microdialysis for Tissue-Level Analysis
In vivo microdialysis is a powerful technique for measuring unbound drug concentrations directly within the interstitial fluid of tissues, providing critical information about drug distribution to the target site. researchgate.netconicet.gov.ar This method has been employed to study the effects of Acipimox on lipolysis in subcutaneous adipose tissue. researchgate.netnih.gov
The technique involves inserting a microdialysis probe into the tissue of interest. conicet.gov.ar The probe is perfused with a physiological solution, and small molecules like Acipimox diffuse across the probe's semi-permeable membrane into the collected dialysate. conicet.gov.arnih.gov This allows for continuous monitoring of local Acipimox concentrations and its metabolic effects, such as changes in glycerol (B35011) levels, which is an indicator of lipolysis. nih.govnih.govcuni.cz Studies have shown that Acipimox administration leads to a decrease in glycerol outflow from subcutaneous fat, directly demonstrating its antilipolytic effect in the tissue. nih.gov
Molecular Biology Techniques
To understand how Acipimox modulates cellular function at the genetic level, researchers utilize gene expression analysis techniques like quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq). lubio.chthermofisher.comnih.gov These methods measure changes in messenger RNA (mRNA) levels, providing insights into the drug's mechanism of action. thermofisher.com
Studies have used qPCR to validate the findings from RNA-seq analyses, confirming that Acipimox can reverse changes in gene expression induced by certain pathological states. For example, in a study investigating the effects of e-cigarettes, Acipimox was shown to normalize the expression of genes related to oxidative stress and cardiac fibrosis, such as Heme oxygenase 1 (HO-1) and Matrix Metallopeptidase 14 (MMP14). researchgate.netresearchgate.net RNA-seq provides a broader, unbiased view of the transcriptome, identifying all genes affected by Acipimox treatment, while qPCR offers a targeted approach to quantify the expression of specific genes of interest. lubio.chnih.gov
To confirm that changes in gene expression translate to functional changes at the protein level, researchers employ protein expression profiling techniques like Western blotting and immunohistochemistry. nih.govresearchgate.net
Western blotting has been used to demonstrate the effects of Acipimox on the protein levels of key enzymes involved in lipolysis and fat metabolism. nih.gov For instance, studies have shown that Acipimox treatment decreases the protein expression of key lipolytic enzymes in inguinal white adipose tissue. nih.gov It also affects the phosphorylation state of enzymes like hormone-sensitive lipase (B570770) (HSL), thereby regulating their activity. nih.gov Immunohistochemistry can be used to visualize the location and expression of specific proteins within a tissue, providing spatial context to the findings from Western blotting. nih.govnih.gov
Bioenergetic and Mitochondrial Function Assessment
The impact of Acipimox on cellular energy metabolism is investigated through bioenergetic and mitochondrial function assessments. ifm.orgeurospe.org High-resolution respirometry is a key technique used to measure oxygen consumption rates in isolated mitochondria or cells, providing a direct assessment of mitochondrial respiratory function. researchgate.net
High-Resolution Respirometry
High-resolution respirometry is a sophisticated technique used to measure the oxygen consumption of mitochondria in cells, tissues, and isolated mitochondria with high precision. This methodology has been pivotal in elucidating the direct effects of Acipimox on mitochondrial function, independent of its well-known role in reducing plasma nonesterified fatty acids (NEFA). nih.gov
Research Findings in Human Skeletal Muscle:
A significant study involving patients with type 2 diabetes investigated the impact of Acipimox on skeletal muscle mitochondria. nih.govnih.govuni.lu In a randomized crossover trial, participants received Acipimox for two weeks. nih.govdiabetesjournals.org Despite a rebound effect that led to increased plasma NEFA levels and subsequent insulin (B600854) resistance, ex vivo analysis of permeabilized skeletal muscle fibers using high-resolution respirometry revealed a notable increase in mitochondrial respiration. nih.govnih.govdiabetesjournals.org Specifically, both state 3 respiration (with ADP, measuring oxidative phosphorylation capacity) and maximal uncoupled respiration, driven by substrates for complex I and II (malate, glutamate, and succinate), were enhanced following Acipimox treatment. nih.gov When octanoylcarnitine, a fatty acid substrate, was added, only the maximal uncoupled respiration showed a significant increase. nih.gov These findings provided the first evidence in humans that Acipimox, acting as a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) precursor, can directly boost muscle mitochondrial function. nih.govuni.ludiabetesjournals.org
Confirmation in Cell Culture Models:
To confirm that the observed effects were not influenced by systemic factors like elevated NEFA, further studies were conducted on C2C12 myotubes (a mouse muscle cell line). nih.govuni.lu Mitochondrial respiration assays in these cells, following incubation with Acipimox, mirrored the results from human muscle biopsies. diabetesjournals.org The treatment led to an increase in maximal uncoupled respiration, reinforcing the concept that Acipimox has a direct effect on the mitochondrial oxidative capacity within muscle cells. nih.govdiabetesjournals.org
Research in Other Tissues:
The application of high-resolution respirometry has also been extended to other tissues, such as brown adipose tissue (BAT) in animal models. researchgate.net In a study on severely burned rats, a condition known to induce a hypermetabolic stress response, Acipimox's effect on BAT mitochondrial function was assessed. researchgate.net The research found that while severe burn injury reduced both UCP1-dependent and UCP1-independent uncoupled respiration, Acipimox treatment appeared to have a lowering effect specifically on UCP1-dependent respiration, a key mechanism in BAT thermogenesis. researchgate.net
Table 1: Effect of Acipimox on Mitochondrial Respiration in Human Skeletal Muscle Data synthesized from a study on patients with type 2 diabetes treated for two weeks. nih.gov
| Respirometry Parameter | Substrates | Observed Effect of Acipimox |
|---|---|---|
| State 3 Respiration (Oxidative Phosphorylation) | Malate/Glutamate/Succinate | Increased |
| Maximal Uncoupled Respiration | Malate/Glutamate/Succinate | Increased |
| Maximal Uncoupled Respiration | Malate/Glutamate/Succinate + Octanoylcarnitine | Increased |
Assessment of Oxidative Stress Markers (e.g., MDA, HO-1, 4-HNE)
The impact of Acipimox on oxidative stress has been investigated by measuring key biomarkers. Oxidative stress arises from an imbalance between the production of reactive oxygen species and the body's ability to counteract them. Markers such as malondialdehyde (MDA), heme oxygenase-1 (HO-1), and 4-hydroxynonenal (B163490) (4-HNE) are commonly used to quantify this state. nih.govmdpi.commdpi.com
Research Findings in Cardiac Tissue:
A study using a mouse model investigated the effects of Acipimox in reversing cardiac damage induced by e-cigarettes in mice fed a high-fat diet. nih.govnih.gov The results showed that e-cigarette exposure led to a significant increase in markers of oxidative stress in the heart, an effect that was normalized by the administration of Acipimox. nih.govresearchgate.net
Heme Oxygenase-1 (HO-1): HO-1 is an enzyme that is upregulated in response to oxidative stress. nih.gov The study found that mice exposed to e-cigarettes had increased protein and mRNA levels of HO-1 in cardiac tissue. nih.gov Co-treatment with Acipimox normalized these elevated HO-1 levels, indicating a reduction in the oxidative stress response. nih.gov
4-Hydroxynonenal (4-HNE): As a product of lipid peroxidation, 4-HNE is a widely used marker of oxidative damage. nih.gov Immunostaining of left ventricular sections revealed a marked increase in 4-HNE in the e-cigarette-exposed group, which was reversed in the group that also received Acipimox. nih.govdntb.gov.ua
Malondialdehyde (MDA): MDA is another principal and well-documented marker of lipid peroxidation. nih.govmdpi.com The research demonstrated that cardiac tissue from the e-cigarette group had significantly higher levels of MDA. nih.gov This increase was fully normalized by Acipimox treatment, further confirming its ability to mitigate lipid peroxidation and oxidative stress in this model. nih.gov
These findings suggest that by inhibiting lipolysis, Acipimox can effectively reduce the oxidative stress burden in cardiac tissue under specific pathological conditions. nih.govnih.govresearchgate.net
Table 2: Effect of Acipimox on Cardiac Oxidative Stress Markers in a Mouse Model Findings from a study on mice exposed to e-cigarettes for 12 weeks. nih.govnih.gov
| Oxidative Stress Marker | Effect of E-Cigarette Exposure | Effect of E-Cigarette + Acipimox |
|---|---|---|
| Heme Oxygenase-1 (HO-1) | Increased | Normalized |
| 4-Hydroxynonenal (4-HNE) | Increased | Normalized |
| Malondialdehyde (MDA) | Increased | Normalized |
Future Directions in Acipimox Research
Detailed Elucidation of Residual Mechanistic Ambiguities (e.g., full HDL elevation mechanism)
The primary mechanism of Acipimox (B1666537) involves the inhibition of lipolysis in adipose tissue. patsnap.com It acts as an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A), a G-protein coupled receptor found on fat cells. patsnap.comnih.gov This activation inhibits hormone-sensitive lipase (B570770), reducing the release of free fatty acids (FFAs) into the bloodstream. patsnap.com The subsequent decrease in FFA availability in the liver leads to reduced synthesis of very-low-density lipoprotein (VLDL) and, consequently, lower levels of low-density lipoprotein (LDL) and triglycerides. patsnap.comdrugbank.com
Despite this well-established pathway, the precise mechanism by which Acipimox elevates high-density lipoprotein (HDL) cholesterol remains partially ambiguous. patsnap.compatsnap.com While the increase in HDL is generally considered modest, oup.com its mechanistic underpinnings are not fully understood. patsnap.compatsnap.com Research suggests the HDL-raising effect is linked to an increase in apolipoprotein A-I, a key protein component of HDL, and affects both the HDL₂ and HDL₃ subfractions. nih.gov However, the exact cascade of events from HCAR2 activation to increased HDL levels requires more detailed investigation to resolve this mechanistic gap. patsnap.compatsnap.com
| Mechanism | Current Understanding | Area of Ambiguity/Future Research Focus |
|---|---|---|
| HDL Elevation | Modest increase in HDL observed, associated with elevated apolipoprotein A-I and increases in HDL₂ and HDL₃ subfractions. nih.gov | The complete and precise molecular pathway linking HCAR2 activation to the observed increase in HDL cholesterol is not fully elucidated. patsnap.compatsnap.com |
| VLDL Reduction | Inhibits FFA release from adipose tissue, reducing the substrate for hepatic VLDL synthesis. patsnap.comdrugbank.com | While the primary pathway is clear, the full extent of direct versus indirect effects on hepatic lipid metabolism requires further characterization. |
Exploration of Undiscovered Molecular Targets and Off-Target Effects
Computational docking and molecular dynamics simulations suggest that Acipimox's carboxylate group coordinates with the zinc ion in the active site of the CA enzyme. tandfonline.comnih.gov Further investigation into this off-target interaction could be valuable for designing more effective CA inhibitors with potential applications in managing obesity. tandfonline.com Additionally, some studies have noted other unexpected effects, such as an increase in plasma leptin levels during Acipimox treatment, suggesting potential undiscovered interactions with hormonal regulation pathways that warrant further exploration. nih.gov The identification of such off-target effects is crucial for building a comprehensive safety and efficacy profile and may reveal new therapeutic opportunities. criver.com
Investigation of Novel Therapeutic Modalities based on Core Mechanisms
The established and emerging mechanisms of Acipimox provide a foundation for exploring its use in new therapeutic contexts beyond dyslipidemia.
Mitochondrial Function and Age-Related Conditions: Acipimox is a nicotinic acid analogue and is metabolized in a way that can increase levels of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+), a crucial coenzyme for mitochondrial function. researchgate.netnih.govnih.gov As NAD+ levels decline with age and in certain diseases, this has sparked interest in Acipimox as a potential therapy for conditions marked by mitochondrial dysfunction. nih.gov Research is underway to investigate its efficacy in treating sarcopenia (age-related muscle loss) and mitochondrial myopathy. nih.govnih.govspringermedizin.debmj.com
Autophagy and Healthy Aging: Research has shown that Acipimox can enhance autophagy, the cellular process for clearing out damaged components. tandfonline.com This mechanism, which can be mimicked by caloric restriction, has led to the proposal of using Acipimox as a therapeutic agent to promote healthy aging. tandfonline.com
Metabolic and Inflammatory Conditions: The core antilipolytic action of Acipimox is being explored for its potential to mitigate lipotoxicity in various scenarios. Studies have investigated its use to reverse the adverse cardiac structural and functional effects induced by e-cigarettes, which are linked to increased FFAs. nih.gov Similarly, its ability to suppress hyperactive lipolysis is being tested as a treatment for post-burn hypermetabolism and the associated fatty infiltration of the liver. nih.gov
| Therapeutic Area | Underlying Acipimox Mechanism | Research Focus | Reference |
|---|---|---|---|
| Sarcopenia | NAD+ precursor activity, enhancement of mitochondrial function | Investigating if Acipimox can improve muscle NAD+ concentrations and function in older adults. | nih.govnih.govbmj.com |
| Mitochondrial Myopathy | NAD+ precursor activity, direct effects on mitochondrial respiration | Clinical trials are assessing its impact on mitochondrial function in patients with mitochondrial disease. | researchgate.netspringermedizin.de |
| Healthy Aging | Enhancement of autophagy | Proposed as a potential agent to mimic caloric restriction and remove cellular damage. | tandfonline.com |
| Burn Injury Hypermetabolism | Inhibition of lipolysis | Studied to reduce post-burn white adipose tissue browning and hepatic fat infiltration. | nih.gov |
| Cardiovascular Effects of E-cigarettes | Inhibition of lipolysis | Examined as a way to reverse cardiac phenotypes associated with nicotine-induced lipolysis. | nih.gov |
Development of Next-Generation Analogues with Enhanced Specificity and Potency
Acipimox itself was developed as an analogue of nicotinic acid, offering greater potency and a more favorable side-effect profile, including a reduced rebound effect on FFAs. taylorandfrancis.comoup.com Future research aims to continue this evolution by developing next-generation analogues with even greater specificity and potency. openaccessjournals.com
The primary goal is to design molecules that selectively target HCAR2 with high affinity to maximize the desired therapeutic outcomes—such as lipid modification and anti-inflammatory effects—while minimizing or eliminating off-target interactions that could lead to adverse effects. d-nb.info A key challenge in the broader field of nicotinic acid receptor agonists has been to separate the beneficial lipid-lowering effects from the common side effect of skin flushing, which is also mediated by HCAR2 activation. oup.com Therefore, a major focus of developing new analogues is to create biased agonists that preferentially activate the signaling pathways responsible for the therapeutic benefits without triggering the pathway that causes flushing. The ongoing research into niacin mimetics and selective GPR109A agonists provides a roadmap for the rational design of these more refined Acipimox-based compounds. d-nb.info
Q & A
Q. What are the primary mechanisms by which Acipimox modulates insulin sensitivity and lipid metabolism in metabolic disorders?
Acipimox inhibits lipolysis in adipose tissue, reducing free fatty acid (FFA) release into circulation. Elevated FFAs impair insulin signaling in muscle and liver, contributing to insulin resistance. Acipimox’s suppression of FFAs enhances insulin sensitivity, as demonstrated in clamp studies where FFA reduction correlated with improved glucose uptake . Additionally, Acipimox increases adiponectin levels, which further supports insulin sensitization .
Q. What experimental models are commonly used to evaluate Acipimox’s metabolic effects?
Key models include:
- Human randomized controlled trials (RCTs): Double-blind, placebo-controlled designs with endpoints like fasting FFA, glucose, and insulin levels (e.g., 250 mg Acipimox TID for 6 months) .
- Euglycemic-hyperinsulinemic clamps: Quantifies tissue insulin sensitivity by measuring glucose infusion rates under controlled insulin and glucose conditions .
- Animal studies: Acute dosing in models like mourning doves to assess renal triglyceride accumulation and glucose fluctuations .
Q. How should researchers standardize dosing protocols for Acipimox in metabolic studies?
Human trials typically use 250 mg orally 3–4 times daily, adjusted for acute vs. chronic effects. For acute studies (e.g., single 500 mg doses), metabolic outcomes are measured within 3–24 hours post-administration . Placebo-controlled designs with stratification by gender and race are critical to minimize bias .
Advanced Research Questions
Q. How can conflicting data on Acipimox’s impact on body composition be resolved?
While Acipimox reduces FFAs and improves lipid profiles (total cholesterol: −19 mg/dL, LDL: −19 mg/dL, triglycerides: −39 mg/dL), it shows no significant effects on BMI or lean body mass in long-term trials . Contradictions may arise from differences in study duration, population (e.g., diabetic vs. non-diabetic), or measurement techniques (e.g., DEXA vs. MRI). Researchers should conduct sensitivity analyses and meta-regressions to isolate confounding variables .
Q. What methodological considerations are critical for designing crossover studies on Acipimox’s acute vs. chronic effects?
- Washout periods: Ensure sufficient time (e.g., 2 weeks) to eliminate residual drug effects.
- Endpoint selection: Prioritize dynamic measures like FFA fluctuations (e.g., −38% reduction with Acipimox vs. +22% with placebo) and neutrophil migration assays to assess inflammatory responses .
- Blinding: Use identical placebo capsules prepared by specialized pharmacies to maintain blinding integrity .
Q. How can researchers leverage the glucose clamp technique to quantify Acipimox-induced changes in insulin resistance?
The hyperinsulinemic-euglycemic clamp measures glucose disposal rates under steady-state insulin infusion. In obese subjects, Acipimox increased insulin-stimulated glucose uptake by >100% compared to placebo, directly linking FFA reduction to improved insulin action . Data should be normalized to baseline FFA levels to account for inter-individual variability .
Q. What statistical approaches are recommended for analyzing Acipimox’s dose-response relationships in heterogeneous populations?
- Mixed-effects models: Account for repeated measures (e.g., monthly FFA/glucose readings) and covariates like age, gender, and baseline lipid profiles .
- ANCOVA: Adjust for baseline differences in studies comparing Acipimox with combination therapies (e.g., Rosuvastatin) .
- Power calculations: For RCTs, a sample size of 20–30 per group achieves 80% power to detect a 6% change in cholesterol flux .
Data Interpretation & Contradiction Management
Q. How should researchers address discrepancies between acute and chronic Acipimox studies?
Acute dosing (500 mg) rapidly lowers FFAs and improves glucose tolerance within hours, while chronic use (6 months) shows sustained lipid benefits but no body composition changes . These differences highlight temporal dynamics in Acipimox’s effects. Use time-series analyses and subgroup stratification (e.g., diabetic vs. non-diabetic) to clarify context-specific outcomes .
Q. What biomarkers are most reliable for assessing Acipimox’s efficacy in metabolic syndrome patients?
Primary biomarkers:
- FFA levels: Gold standard for lipolysis inhibition (e.g., −0.29 mmol/L reduction vs. placebo) .
- Adiponectin: Increases by 671 ng/mL with chronic Acipimox, correlating with insulin sensitivity .
- Neutrophil activity: Acute Acipimox reduces pro-atherogenic neutrophil migration via GPR109 receptor modulation .
Research Design Frameworks
Q. How can the PICOT/FINER frameworks optimize hypothesis generation for Acipimox studies?
- PICOT Example:
- Population: Obese patients with type 2 diabetes (n=45).
- Intervention: Acipimox 250 mg TID + dietary modification.
- Comparison: Placebo + dietary modification.
- Outcome: Change in HOMA-IR at 26 weeks.
- Time: 6 months .
- FINER Criteria: Ensure feasibility (e.g., pharmacy-compounded placebos), novelty (e.g., exploring GPR109 receptor pleiotropy), and relevance to diabetes management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
